5-Bromo-4-vinylpyrimidine
Overview
Description
5-Bromo-4-vinylpyrimidine is a heterocyclic organic compound with the molecular formula C₆H₅BrN₂. It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 5th position and a vinyl group at the 4th position of the pyrimidine ring. This compound is primarily used as a building block in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets due to their nucleophilic properties .
Mode of Action
It’s known that pyrimidine derivatives can act as nucleophiles, attacking electrophilic carbon centers . For instance, 5-bromo-2-methylpyrimidine was reacted with benzaldehyde in the presence of a Lewis acid, yielding 5-bromo-2-styrylpyrimidine .
Biochemical Pathways
Pyrimidine derivatives are involved in various biochemical processes, including nucleic acid synthesis and metabolism .
Result of Action
The reaction of 5-bromo-2-methylpyrimidine with benzaldehyde yielded 5-bromo-2-styrylpyrimidine, suggesting potential applications in organic synthesis .
Action Environment
The suzuki–miyaura cross-coupling reaction, often used with organoboron reagents, is known for its mild and functional group tolerant reaction conditions, suggesting potential environmental influences on the compound’s action .
Biochemical Analysis
Biochemical Properties
5-Bromo-4-vinylpyrimidine plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution and free radical bromination. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound can act as a substrate for enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase, which is crucial for the de novo synthesis of pyrimidine nucleotides . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their structure and function.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Moreover, this compound can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolic pathways . These interactions can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with biomolecules, such as nucleic acids and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to genomic instability . Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, leading to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of this compound can result in toxic or adverse effects, including cytotoxicity and organ damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. The compound can be metabolized by enzymes such as dihydroorotate dehydrogenase, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing the levels of key metabolites and altering metabolic flux. The compound’s involvement in pyrimidine metabolism highlights its potential as a tool for studying metabolic regulation and enzyme function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its biochemical activity. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . In the nucleus, this compound can interact with DNA and nuclear proteins, influencing gene expression and chromatin structure. In the mitochondria, the compound can affect mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-vinylpyrimidine typically involves the bromination of 4-vinylpyrimidine. One common method is the reaction of 4-vinylpyrimidine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-vinylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Addition Reactions: The vinyl group can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts, aryl or vinyl boronic acids, and bases such as potassium carbonate or sodium hydroxide.
Addition Reactions: Reagents such as hydrogen halides or organometallic compounds are used for addition reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl or vinyl-aryl compounds.
Addition Reactions: Products include halogenated or organometallic derivatives of pyrimidine.
Scientific Research Applications
5-Bromo-4-vinylpyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-vinylpyrimidine
- 4-Bromo-5-vinylpyrimidine
- 5-Bromo-4-ethylpyrimidine
Uniqueness
5-Bromo-4-vinylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and a vinyl group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
5-bromo-4-ethenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2/c1-2-6-5(7)3-8-4-9-6/h2-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDPESMXZNGSEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=NC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745090 | |
Record name | 5-Bromo-4-ethenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333222-29-9 | |
Record name | Pyrimidine, 5-bromo-4-ethenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1333222-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-ethenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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